
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide, also known as BQ-123, is a selective endothelin receptor antagonist that has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Photochemical Applications
Photochemistry of N-(acylphenyl)-2-methylprop-2-enamides
The study by Nishio, Tabata, Koyama, and Sakamoto (2005) investigates the photochemical reactions of N-(acylphenyl)-2-methylprop-2-enamides, leading to quinoline-based cyclization products. This research demonstrates the potential of such compounds in synthesizing quinoline derivatives through photochemical methods, highlighting the significance of acyl-substituted anilides in producing cyclization products with diverse structural features (Nishio, Tabata, Koyama, & Sakamoto, 2005).
Antimicrobial Activity
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Mohsen et al. (2014) synthesized new quinoxaline derivatives bearing an amide moiety and evaluated their antimicrobial activity. The study reveals that some of these compounds exhibited significant activity against Candida krusei and Candida parapsilosis, suggesting their potential as antimicrobial agents (Mohsen, Yurttaş, Acar, Özkay, Kaplacikli, Karaca Gençer, & Cantürk, 2014).
Catalytic Applications
Copper(II)-catalyzed Remote Sulfonylation
Xia et al. (2016) developed a copper(II)-catalyzed method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This environmentally friendly method resulted in the successful synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, offering a new approach to sulfonylation with potential applications in drug development and synthesis of complex molecules (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Material Science
Synthesis of Constrained ACC Derivatives
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) explored the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to the synthesis of novel cyclopropa[b]quinoline derivatives. These compounds, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, showcase the versatility of quinoline derivatives in synthesizing new materials with potential applications in organic chemistry and drug design (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-11-18-16(13-17)9-6-12-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBUJZGDCITIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![6-Chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2736745.png)
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)
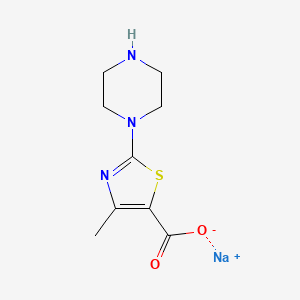
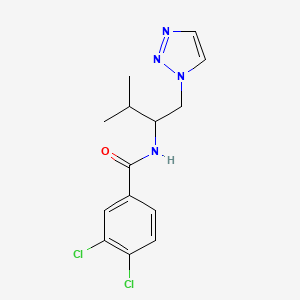

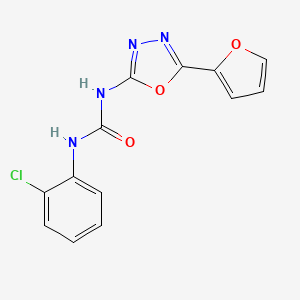
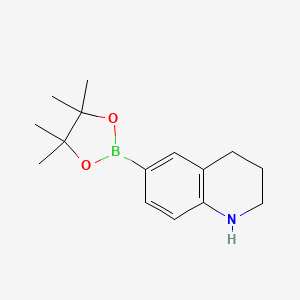
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
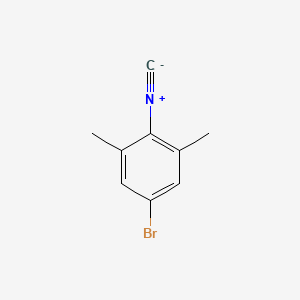
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)